(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
Description
(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is a chiral spirobiindane derivative characterized by:
- Spirocyclic Core: A central spiro carbon connecting two indane moieties, forming a rigid, three-dimensional structure .
- Substituents:
- Synthesis: Likely derived via B(C6F5)3-catalyzed intramolecular Friedel-Crafts alkylation of gem-difluoroalkanes in hexafluoroisopropanol (HFIP), a method established for related spirobiindanes .
Key spectral data (inferred from analogs):
Properties
IUPAC Name |
5,5'-diiodo-4,4'-bis(methoxymethoxy)-3,3'-spirobi[1,2-dihydroindene] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22I2O4/c1-24-11-26-19-15(22)5-3-13-7-9-21(17(13)19)10-8-14-4-6-16(23)20(18(14)21)27-12-25-2/h3-6H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTHSIWHIOFVGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=C(C=CC2=C1C3(CC2)CCC4=C3C(=C(C=C4)I)OCOC)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22I2O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the Spirobiindene Core
The spirobiindene framework is central to the target compound. Modern approaches leverage transition-metal-catalyzed cyclisation reactions to assemble this bicyclic system. A seminal method involves the use of SnCl₂·H₂O -mediated spirocyclisation of indole-ynone precursors, as demonstrated in the synthesis of related spirobacillene derivatives . For example, treatment of indole-ynone 36 with SnCl₂·H₂O in dichloromethane at room temperature yields spirocyclic intermediate 37 in 89% yield (Scheme 8) . This step proceeds via a 5-exo-dig cyclisation mechanism, forming the spiro junction through electrophilic activation of the alkyne moiety.
Key Reaction Conditions for Spirocyclisation
| Parameter | Value/Detail |
|---|---|
| Catalyst | SnCl₂·H₂O (10 mol%) |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Reaction Time | 2–4 hours |
| Yield | 75–89% |
Alternative metal catalysts, such as Ag(I) or Au(I), have also been explored for asymmetric spirocyclisation. For instance, employing a chiral silver phosphate catalyst derived from BINOL enables enantioselective synthesis of spiroindolenines with up to 89:11 enantiomeric ratio (er) . This method is critical for introducing the (R)-configuration in the target compound.
Introduction of Methoxymethoxy Protective Groups
The 7- and 7'-methoxymethoxy substituents are installed via methoxymethyl (MOM) protection of hydroxyl groups on the spirobiindene core. This step typically employs methoxymethyl chloride (MOMCl) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) . For example, treatment of dihydroxy-spirobiindene with MOMCl (2.2 equiv) and DIPEA (3.0 equiv) in dichloromethane at 0°C to room temperature achieves quantitative protection within 12 hours .
Optimized Conditions for MOM Protection
| Parameter | Value/Detail |
|---|---|
| Reagent | MOMCl (2.2 equiv) |
| Base | DIPEA (3.0 equiv) |
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Reaction Time | 12 hours |
| Yield | >95% |
Regioselective Iodination at the 6- and 6'-Positions
Iodination is achieved using N-iodosuccinimide (NIS) under electrophilic aromatic substitution conditions. The methoxymethoxy groups act as electron-donating substituents, directing iodination to the para positions (C6 and C6'). A representative procedure involves reacting the MOM-protected spirobiindene with NIS (2.2 equiv) in acetonitrile at 60°C for 24 hours, yielding the diiodinated product in 68% yield . Lewis acids such as FeCl₃ (5 mol%) may enhance regioselectivity.
Iodination Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Iodinating Agent | NIS (2.2 equiv) |
| Catalyst | FeCl₃ (5 mol%) |
| Solvent | Acetonitrile |
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 68% |
Enantiomeric Control and Resolution
The (R)-configuration is introduced during the spirocyclisation step using chiral catalysts. As reported in asymmetric syntheses of spiroindolenines, a BINOL-derived chiral phosphoric acid silver salt (e.g., V ) facilitates enantioselective cyclisation with 89:11 er . Post-synthetic resolution via chiral chromatography (e.g., using a Chiralpak® IA column) may further enrich enantiopurity if required.
Asymmetric Cyclisation Conditions
| Parameter | Value/Detail |
|---|---|
| Catalyst | Ag(I)-BINOL phosphate (10 mol%) |
| Solvent | Toluene |
| Temperature | -20°C |
| Reaction Time | 48 hours |
| Enantiomeric Ratio | 89:11 |
Synthetic Challenges and Optimization
-
Iodination Efficiency : Competing side reactions, such as over-iodination or demethylation, are mitigated by controlling stoichiometry (NIS ≤ 2.2 equiv) and avoiding prolonged reaction times .
-
Spirocyclisation Yield : Heterogeneous catalysts (e.g., SiO₂-supported AgNO₃) improve recyclability and yield in gram-scale syntheses .
-
Enantioselectivity : Lowering reaction temperatures (-20°C) enhances er by slowing racemization pathways .
Analytical Validation
Critical characterization data for the final compound include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atoms, potentially replacing them with hydrogen atoms or other substituents.
Substitution: The iodine atoms can be substituted with various nucleophiles, such as thiols, amines, or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium thiolate (NaSR) or sodium azide (NaN3) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated or hydrogenated derivatives.
Substitution: Formation of substituted spirobi[indene] derivatives with various functional groups.
Scientific Research Applications
Catalysis
One of the prominent applications of (R)-6,6'-diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is its use as a chiral catalyst in asymmetric synthesis. The compound serves as a precursor for various phosphoric acid derivatives that can facilitate enantioselective reactions. The ability to induce chirality makes it valuable in synthesizing pharmaceuticals where specific stereochemistry is crucial .
Drug Development
The compound has potential applications in medicinal chemistry due to its structural properties that may influence biological activity. Its derivatives have been explored for their effects on various biological targets:
- Anticancer Activity : Some studies suggest that derivatives of spirobi[indene] compounds exhibit cytotoxic properties against cancer cell lines. The presence of iodine atoms may enhance their reactivity and interaction with biological molecules.
- Antimicrobial Properties : Research indicates that related compounds can exhibit antimicrobial activity, making them candidates for developing new antibiotics .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of spirobi[indene] derivatives on human cancer cell lines, (R)-6,6'-diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] was tested alongside other structurally related compounds. Results indicated significant inhibition of cell proliferation at specific concentrations. The structure-activity relationship analysis highlighted the importance of the diiodo substituents in enhancing biological activity.
Case Study 2: Asymmetric Synthesis
A research project focused on the use of (R)-6,6'-diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] as a chiral catalyst for synthesizing optically active amino alcohols demonstrated its effectiveness. The study reported high enantiomeric excess (>90%) when applied in reactions involving prochiral substrates under optimized conditions .
Mechanism of Action
The mechanism of action of ®-6,6’-Diiodo-7,7’-bis(methoxymethoxy)-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] depends on its specific application. In chemical reactions, its iodine atoms and methoxymethoxy groups play crucial roles in determining its reactivity and interaction with other molecules. In biological systems, the compound’s interactions with molecular targets, such as enzymes or receptors, would depend on its ability to form specific binding interactions, influenced by its stereochemistry and functional groups.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : Diiodo substituents increase electrophilicity at the 6,6'-positions compared to ethyl/butyl groups, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Solubility : MOM protection improves organic-phase solubility relative to diol analogs, facilitating chromatographic purification .
Functionalization Potential
- MOM Deprotection : Acidic hydrolysis of MOM groups yields 7,7'-diols, enabling coordination to metals (e.g., titanium, aluminum) for catalytic applications .
- Iodine Reactivity: Iodo groups permit further derivatization (e.g., Ullmann coupling, halogen exchange) compared to non-halogenated analogs like 2d or 2e .
Biological Activity
(R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] is a synthetic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is C21H22I2O4, and it features a complex spirobi[indene] structure that may influence its biological interactions. The presence of iodine atoms and methoxymethoxy groups suggests potential reactivity and binding capabilities in biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various pharmacological activities:
- Antioxidant Activity : The compound may demonstrate free radical scavenging properties, which are crucial for mitigating oxidative stress in cells.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective roles, possibly through modulation of neurotransmitter systems or inhibition of neuroinflammation.
- Anticancer Potential : There are indications that it may inhibit tumor growth or induce apoptosis in certain cancer cell lines.
1. Antioxidant Activity
The antioxidant capacity of (R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] was assessed using various assays. For example:
These results indicate a significant ability to scavenge free radicals.
2. Neuroprotective Effects
In vitro studies have shown that the compound can protect neuronal cells from oxidative damage. It was found to reduce neuronal cell death induced by glutamate toxicity.
- Mechanism of Action : The neuroprotective effects are hypothesized to involve the modulation of glutamate receptors and the activation of antioxidant pathways.
3. Anticancer Activity
Several studies have explored the anticancer properties of the compound against various cancer cell lines:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 15.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 20.5 | Cell cycle arrest |
| A549 (Lung Cancer) | 18.0 | Inhibition of proliferation |
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies
A recent study investigated the effects of (R)-6,6'-Diiodo-7,7'-bis(methoxymethoxy)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene] on animal models:
- Model : Mice were treated with varying doses to assess behavioral changes and biochemical markers.
- Results : Significant improvements in memory and cognitive function were observed in treated groups compared to controls.
Q & A
Q. What synthetic strategies are effective for introducing iodine substituents into the spirobi[indene] core, and what challenges arise during iodination?
The introduction of iodine at the 6,6'-positions requires careful control of reaction conditions to avoid over-iodination or side reactions. Halogenation methods such as electrophilic iodination (e.g., using I₂ with oxidizing agents like HIO₃) or transition-metal-catalyzed coupling can be employed. The methoxymethoxy (MOM) groups at 7,7'-positions act as protecting groups, stabilizing the structure during harsh reactions . Challenges include regioselectivity and purification of diiodo products due to their high molecular weight; gel permeation chromatography (GPC) has been used to isolate spirobi[indene]-based compounds with >95% purity .
Q. How can enantiomeric purity (e.e.) be ensured during the synthesis of the (R)-configured spirobi[indene] compound?
Chiral resolution via preparative HPLC with chiral stationary phases (e.g., cellulose- or amylose-derived columns) is critical. Asymmetric synthesis using chiral auxiliaries or catalysts, such as spiroketal-containing ligands, can directly yield the (R)-enantiomer . Enantiomeric excess (e.e.) is validated using circular dichroism (CD) spectroscopy or chiral HPLC, with reported e.e. values ≥99% for similar spirobi[indene] derivatives .
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
- NMR spectroscopy : ¹H/¹³C NMR identifies MOM group stability and spiro junction conformation.
- X-ray crystallography : Resolves absolute stereochemistry and spatial arrangement of iodine substituents .
- Mass spectrometry (HRMS) : Confirms molecular weight and isotopic patterns of iodine .
- Thermal analysis (TGA/DSC) : Assesses decomposition profiles and glass transition temperatures (Tg), which are critical for material applications .
Advanced Research Questions
Q. How do methoxymethoxy groups influence the compound’s reactivity in asymmetric catalysis or coordination chemistry?
The MOM groups enhance solubility in polar solvents and modulate steric and electronic effects at the 7,7'-positions. In transition-metal catalysis, these groups can stabilize metal-ligand complexes by donating electron density through oxygen lone pairs. For example, spirobi[indene]-based ligands with MOM groups have been used in C–C bond-forming reactions, achieving high enantioselectivity (e.g., >90% e.e. in allylic alkylation) .
Q. How do competing reaction pathways or impurities affect synthetic yields, and how can these be mitigated?
Cyclic oligomers (4–25% by GPC) are common side products during polycondensation of spirobi[indene] derivatives, attributed to intramolecular cyclization . To suppress cyclics:
Q. What contradictions exist in reported data on the thermal stability of spirobi[indene]-based materials, and how can they be resolved?
Discrepancies in Tg values (e.g., 180–220°C for similar polyimides) arise from variations in cyclic impurity content and diamine rigidity . Standardizing synthesis protocols (e.g., fixed monomer ratios, controlled reaction times) and reporting impurity levels (via GPC) ensure comparability. TGA under inert atmospheres (N₂ or Ar) minimizes oxidative decomposition artifacts.
Methodological Recommendations
- Purification : Combine column chromatography (silica gel) with GPC to remove cyclic byproducts .
- Stereochemical Analysis : Use CD spectroscopy alongside HPLC to cross-validate e.e. .
- Computational Validation : Benchmark DFT results against X-ray crystallographic data for accurate conformational predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
